molecular formula C13H9N B13595263 4-Isocyano-biphenyl

4-Isocyano-biphenyl

Cat. No.: B13595263
M. Wt: 179.22 g/mol
InChI Key: IXGCWUMRUNLLQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-isocyano-4-phenylbenzene is an aromatic compound characterized by the presence of an isocyano group (-NC) attached to a benzene ring substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-isocyano-4-phenylbenzene can be synthesized through several methods. One common approach involves the reaction of 4-phenylbenzylamine with chloroform and potassium hydroxide in the presence of a phase-transfer catalyst. The reaction proceeds via the formation of an intermediate isocyanide, which is then converted to the desired product .

Industrial Production Methods

Industrial production of 1-isocyano-4-phenylbenzene typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly reagents is often prioritized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-isocyano-4-phenylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Addition: Reagents such as amines, alcohols, and thiols can be used for nucleophilic addition reactions.

    Cycloaddition Reactions: Tetrazines and other dienophiles are commonly used in cycloaddition reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-isocyano-4-phenylbenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other isocyanobenzene derivatives, it exhibits distinct chemical behavior and potential for diverse applications in research and industry .

Properties

Molecular Formula

C13H9N

Molecular Weight

179.22 g/mol

IUPAC Name

1-isocyano-4-phenylbenzene

InChI

InChI=1S/C13H9N/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H

InChI Key

IXGCWUMRUNLLQP-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.